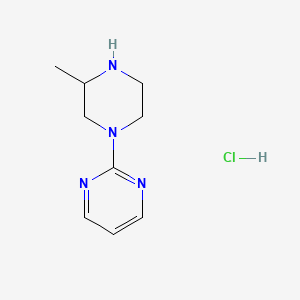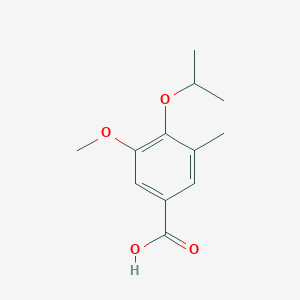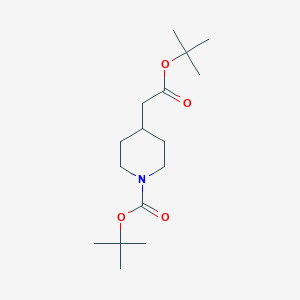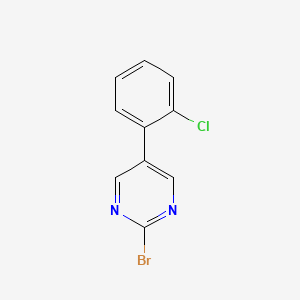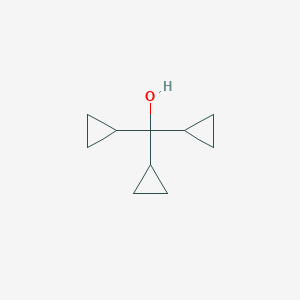
Tricyclopropylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclopropylmethanol is an organic compound with the molecular formula C10H16O. It is characterized by the presence of three cyclopropyl groups attached to a central carbon atom, which is also bonded to a hydroxyl group. This compound is known for its unique structural features, which impart significant strain due to the presence of the cyclopropyl rings. This strain influences its reactivity and properties, making it an interesting subject of study in organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tricyclopropylmethanol can be synthesized through various methods. One common approach involves the reaction of tricyclopropylcarbinyl chloride with a suitable nucleophile, such as sodium hydroxide, to yield this compound. Another method involves the reduction of tricyclopropylcarbinone using reducing agents like lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: Tricyclopropylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to tricyclopropylcarbinone using oxidizing agents like chromium trioxide.
Reduction: Reduction of tricyclopropylcarbinone back to this compound can be achieved using lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various halogenating agents for converting the hydroxyl group to halides.
Major Products:
Oxidation: Tricyclopropylcarbinone.
Reduction: this compound.
Substitution: Tricyclopropyl halides.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of tricyclopropylmethanol is primarily influenced by the strain in its cyclopropyl rings. This strain affects its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways are still under investigation, but it is known to participate in various organic reactions due to its strained structure .
Vergleich Mit ähnlichen Verbindungen
Cyclopropylmethanol: Similar in structure but with only one cyclopropyl group.
Cyclopropanemethanol: Another related compound with a single cyclopropyl group attached to the methanol moiety.
Uniqueness: Tricyclopropylmethanol is unique due to the presence of three cyclopropyl groups, which impart significant strain and influence its reactivity. This makes it more reactive in certain chemical reactions compared to its simpler counterparts like cyclopropylmethanol .
By understanding the properties, preparation methods, and applications of this compound, researchers can further explore its potential in various fields of science and industry.
Eigenschaften
CAS-Nummer |
23719-88-2 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
tricyclopropylmethanol |
InChI |
InChI=1S/C10H16O/c11-10(7-1-2-7,8-3-4-8)9-5-6-9/h7-9,11H,1-6H2 |
InChI-Schlüssel |
AFENMVKJKZDJQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(C2CC2)(C3CC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


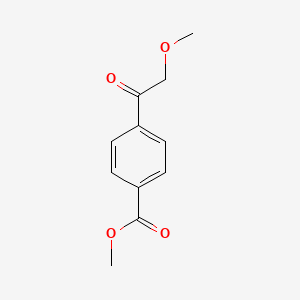

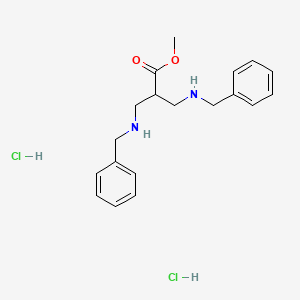
![1-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole](/img/structure/B13981017.png)
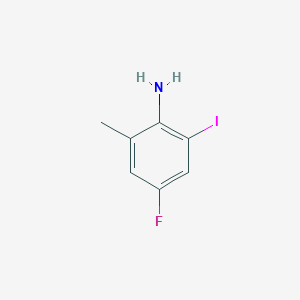
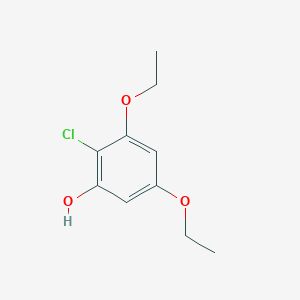
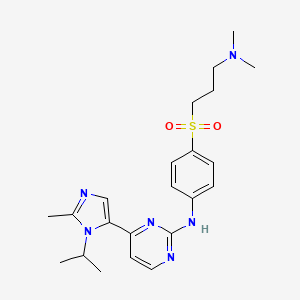
![4-[4-(2-Pyrrolidin-1-ylethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13981036.png)
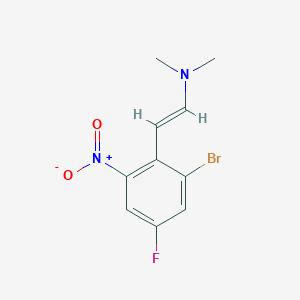
![8-cyclopentyl-6-iodo-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13981041.png)
